molecular formula C13H10N4O3 B14096338 3-(1,3-benzodioxol-5-yl)-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

3-(1,3-benzodioxol-5-yl)-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No.: B14096338
M. Wt: 270.24 g/mol
InChI Key: CNOVTXNZINWORA-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-yl)-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a heterocyclic compound that features a unique combination of a benzodioxole ring and a triazolopyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-yl)-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one typically involves the following steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole ring is synthesized from catechol and formaldehyde through a condensation reaction.

    Construction of the Triazolopyrimidinone Core: The triazolopyrimidinone core is formed by cyclization reactions involving appropriate precursors such as hydrazines and nitriles.

    Coupling of the Benzodioxole and Triazolopyrimidinone Units: The final step involves coupling the benzodioxole intermediate with the triazolopyrimidinone core under suitable conditions, often using catalysts and specific solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-yl)-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the benzodioxole or triazolopyrimidinone rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

3-(1,3-Benzodioxol-5-yl)-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one has diverse applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its unique structural features.

    Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring and triazolopyrimidinone core can interact with active sites of enzymes, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-Benzodioxol-5-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-6-carboxylic acid: This compound shares the benzodioxole and triazole rings but differs in the presence of a thiadiazine ring.

    N-{[4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}-Substituted Compounds: These compounds contain the benzodioxole ring and are substituted with various functional groups, exhibiting different biological activities.

Uniqueness

The uniqueness of 3-(1,3-benzodioxol-5-yl)-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one lies in its specific combination of the benzodioxole and triazolopyrimidinone rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C13H10N4O3

Molecular Weight

270.24 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-methyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one

InChI

InChI=1S/C13H10N4O3/c1-7-4-11(18)14-13-16-15-12(17(7)13)8-2-3-9-10(5-8)20-6-19-9/h2-5H,6H2,1H3,(H,14,16,18)

InChI Key

CNOVTXNZINWORA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC2=NN=C(N12)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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